![molecular formula C22H23NO4S B2786010 Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 477556-23-3](/img/structure/B2786010.png)
Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
“Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate” is a chemical compound. It’s a derivative of thiophene, a five-membered ring made up of one sulfur as heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Molecules with the thiophene ring system exhibit many pharmacological properties .Chemical Reactions Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Scientific Research Applications
- Researchers explore its interactions with biological targets, such as enzymes or receptors, aiming to develop therapeutic agents. For instance, modifications to this core structure might lead to anticancer, anti-inflammatory, or antimicrobial drugs .
- Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate could contribute to the development of efficient organic semiconductors, enhancing device performance and energy efficiency .
- Researchers investigate whether Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate exhibits effective corrosion inhibition properties .
- Exploring the potential of Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate in OLEDs could lead to improved display technologies .
- Understanding its interactions with biological receptors and pathways is essential for drug discovery .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Materials Science and Light-Emitting Diodes (LEDs)
Pharmacological Properties
Synthetic Strategies and Heterocyclization
Future Directions
Thiophene-based conjugated molecules have played an indispensable role in the development of organic optoelectronics . Among various thiophene building blocks, the thieno-[3,4-b]thiophene (TT) unit with functional groups has recently emerged as an extremely attractive electron-withdrawing building block in organic electronics . In particular, thieno[3,4-b]thiophenes (TbTs) bearing a carboxyl group have been widely used in the development of donor and acceptor materials in organic solar cells (OSCs) represented by the PTB series family polymers and IDT-derived non-fullerene small molecules acceptors with state-of-the-art power conversion efficiencies (PCEs) .
properties
IUPAC Name |
methyl 3-[(4-pentoxybenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-3-4-7-14-27-16-12-10-15(11-13-16)21(24)23-19-17-8-5-6-9-18(17)28-20(19)22(25)26-2/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXSPEDETDTXIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate |
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